molecular formula C13H13N5O B11798978 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine

Katalognummer: B11798978
Molekulargewicht: 255.28 g/mol
InChI-Schlüssel: JFKOFMOHPLCBPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine
  • 2-Pyridineethanamine
  • Pyridine derivatives

Uniqueness

Compared to similar compounds, this compound is unique due to its combination of three distinct heterocyclic rings.

Eigenschaften

Molekularformel

C13H13N5O

Molekulargewicht

255.28 g/mol

IUPAC-Name

2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine

InChI

InChI=1S/C13H13N5O/c14-6-9-18-8-3-5-11(18)13-16-12(17-19-13)10-4-1-2-7-15-10/h1-5,7-8H,6,9,14H2

InChI-Schlüssel

JFKOFMOHPLCBPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CN3CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.